molecular formula C18H16BrN3O3S B11337266 2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11337266
M. Wt: 434.3 g/mol
InChI Key: BISWTFXHTJZAMH-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Formation of 3-(4-ethoxyphenyl)-1,2,4-thiadiazole: This can be synthesized by reacting 4-ethoxybenzoic acid hydrazide with thionyl chloride followed by cyclization with sulfur.

    Coupling Reaction: The final step involves coupling 4-bromophenoxyacetic acid with 3-(4-ethoxyphenyl)-1,2,4-thiadiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 4-bromophenoxy group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced forms of the thiadiazole ring or the acetamide group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Thiadiazole derivatives have been studied for their anti-inflammatory, analgesic, and anticonvulsant activities.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties. Its structure could be tailored to create polymers or other materials with desired characteristics.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which could influence its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-(4-fluorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-(4-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties, potentially leading to different biological activities or material properties.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H16BrN3O3S/c1-2-24-14-7-3-12(4-8-14)17-21-18(26-22-17)20-16(23)11-25-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,21,22,23)

InChI Key

BISWTFXHTJZAMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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